molecular formula C14H10N4S2Zn B1666058 2-Mercaptobenzimidazole zinc salt CAS No. 3030-80-6

2-Mercaptobenzimidazole zinc salt

Cat. No.: B1666058
CAS No.: 3030-80-6
M. Wt: 363.8 g/mol
InChI Key: HQYFKBJJJHDINU-UHFFFAOYSA-L
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Description

2-Mercaptobenzimidazole zinc salt is a synthetic, organic solvent used as an additive in the manufacture of dyes, paints, and varnishes . It is also used to make photographic film and x-ray film . This compound is not soluble in water but can be dissolved by organic solvents such as acrylonitrile .


Synthesis Analysis

The synthesis of 2-Mercaptobenzimidazole and its derivatives has been a subject of interest in recent years . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Chemical Reactions Analysis

Benzimidazoles, including 2-Mercaptobenzimidazole, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 215.58 . It has a density of 1.66 at 20℃ . It is not soluble in water but slightly soluble in acidic methanol . Its water solubility is 45mg/L at 20℃ .

Scientific Research Applications

  • Corrosion Inhibition :

    • It's effective in inhibiting zinc corrosion in phosphoric acid solution, retarding both anodic and cathodic reactions, particularly the former (Wang, Pu, & Luo, 2003).
    • Enhances the corrosion protection of mild steel when combined with zinc aluminum polyphosphate in epoxy-polyamide coatings. This synergy leads to superior corrosion resistance and improved adhesion strength (Mirzakhanzadeh et al., 2018).
    • Works in synergy with zinc phosphate, significantly improving the corrosion protection of epoxy/polyamide coatings on steel (Ghaffari, Naderi, & Sayehbani, 2015).
  • Molecular Interaction Studies :

    • Interaction with copper-zinc superoxide dismutase (Cu/ZnSOD) enzyme has been observed. This interaction causes microenvironmental and structural changes in the enzyme, leading to inhibition of its activity (Teng et al., 2014).
  • Coating Technologies :

    • Inbuilt in zeolitic imidazolate framework-8 on graphene oxide sheets, it contributes to pH-responsive and self-healing epoxy coatings, exhibiting notable corrosion inhibiting properties (Li et al., 2021).
    • When incorporated into epoxy ester coatings along with NaX zeolite nanoparticles, it prolongs the coating's lifetime through a synergistic inhibition effect (Rassouli, Naderi, & Mahdavian, 2018).
  • Environmental and Health Implications :

    • Its presence in the environment, particularly its interaction with enzymes like Cu/ZnSOD, is a concern due to the potential harmful effects (Teng et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2-Mercaptobenzimidazole zinc salt is metal surfaces, particularly those of steels, pure metals (Fe, Al, Cu, Zn), and alloys . It acts as a corrosion inhibitor for these metals, especially in extremely aggressive, corrosive acidic media . It has also been found to interact with the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD) .

Mode of Action

This compound interacts with its targets by forming a protective film on the metal surface . This inhibitive behavior appears as a consequence of an energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential . When interacting with Cu/ZnSOD, it forms a complex through hydrogen bonds and van der Waals forces .

Biochemical Pathways

The compound primarily affects the corrosion process, a biochemical pathway that involves the oxidation-reduction reaction of metals . By inhibiting this process, this compound prevents the degradation of metal surfaces.

Pharmacokinetics

It’s known that the compound can spontaneously bind with cu/znsod . More research is needed to fully understand its pharmacokinetic profile.

Result of Action

The primary result of the action of this compound is the inhibition of corrosion, leading to the protection of metal surfaces . It reduces the rate of corrosion of metals considerably . When interacting with Cu/ZnSOD, it causes some microenvironmental and secondary structure changes of Cu/ZnSOD, resulting in the inhibition of Cu/ZnSOD activity .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of corrosive acidic media . It has been shown to be effective in environments like 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . In a simulated marine environment, it has been found to inhibit corrosion and prolong the lifetime of an epoxy resin coating on a copper-62 alloy surface .

Safety and Hazards

2-Mercaptobenzimidazole zinc salt is harmful if swallowed and may cause an allergic skin reaction . Symptoms of ingestion may include abdominal pain, nausea, vomiting, and diarrhea . If inhaled, this material may cause shortness of breath, tightness of the chest, sore throat, or cough .

Properties

IUPAC Name

zinc;1H-benzimidazole-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6N2S.Zn/c2*10-7-8-5-3-1-2-4-6(5)9-7;/h2*1-4H,(H2,8,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYFKBJJJHDINU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)[S-].C1=CC=C2C(=C1)NC(=N2)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3030-80-6
Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc di(benzimidazol-2-yl) disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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